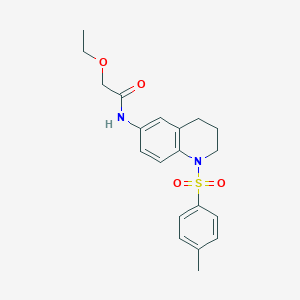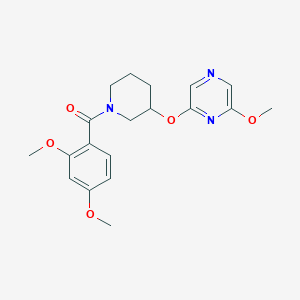
(2,4-Dimethoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4-Dimethoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Novel Compounds
- The synthesis of new pyridine derivatives with potential antimicrobial activity involves the use of substituted benzothiazoles and chloropyridine-carboxylic acid to prepare amide derivatives, showcasing the versatility of similar compounds in creating biologically active molecules (Patel, Agravat, & Shaikh, 2011).
Antimicrobial Activity
- A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives highlighted their synthesis and evaluation for in vitro antibacterial and antifungal activities, indicating the compound's potential in developing new antimicrobials (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
- Thermal, optical, etching, and structural studies along with theoretical calculations were performed on a compound synthesized by the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, providing insights into the molecule's stability and electronic properties (Karthik et al., 2021).
Antioxidant Properties
- Research on the synthesis and antioxidant efficacy of various diphenylmethane derivative bromophenols, including a natural product, sheds light on the compound's ability to function as effective antioxidants, thereby extending its applicability in medicinal chemistry (Balaydın et al., 2010).
Chemical Reactions and Mechanisms
- The novel cerium(IV) ammonium nitrate induced dimerization of methoxystyrenes study, which outlines transformations under specific conditions, could provide a basis for understanding the reactivity and potential applications of similar chemical structures in organic synthesis (Nair et al., 1997).
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-24-13-6-7-15(16(9-13)25-2)19(23)22-8-4-5-14(12-22)27-18-11-20-10-17(21-18)26-3/h6-7,9-11,14H,4-5,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPNUIRBDHONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2694481.png)
![7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2694482.png)
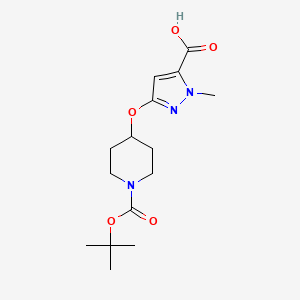

![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)
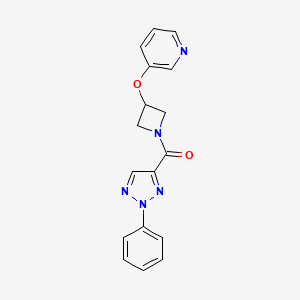

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one](/img/structure/B2694491.png)

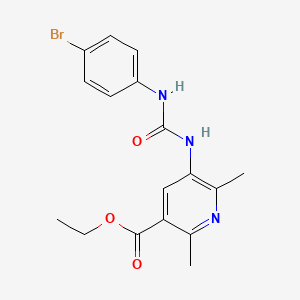
![Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate](/img/structure/B2694497.png)
![3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)
